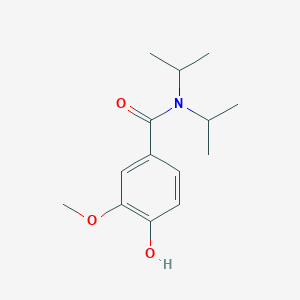
4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide
Cat. No. B8697171
Key on ui cas rn:
146978-52-1
M. Wt: 251.32 g/mol
InChI Key: UGPRLYCCVCFYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05488160
Procedure details


The combined filtrate (about 1260 mL), containing 4-acetoxy-3-methoxy-N,N-bis(1-methylethyl)-benzamide, is treated at room temperature under nitrogen while stirring with 2-aminoethanol (43.1 g, 42.6 mL) added dropwise over a 5 minute period. The reaction mixture is then heated at 78°-85° for 5 hours. The heat source is removed and water (400 mL) is added slowly over a period of 30 minutes. The stirred slurry is cooled to room temperature and stirring at room temperature is continued for 16 hours. The suspension is cooled to 5° C. and filtered. The resulting solid is washed with xylenes and dried in a vacuum oven at 40°-45° C. for 48 hours to obtain 4-hydroxy-3-methoxy-N,N-bis(1-methylethyl)benzamide; 1H-NMR (CDCl3): δ1.10-1.50 (m, 12H), 3.62-3.80 (m, 2H), 3.82 (s, 3H), 6.42-6.70 (m, 1H), 6.72-6.88 (m, 3H).

Name
4-acetoxy-3-methoxy-N,N-bis(1-methylethyl)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
filtrate
Quantity
1260 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([N:11]([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])=[O:10])=[CH:7][C:6]=1[O:20][CH3:21])(=O)C.NCCO>>[OH:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([N:11]([CH:12]([CH3:13])[CH3:14])[CH:15]([CH3:17])[CH3:16])=[O:10])=[CH:7][C:6]=1[O:20][CH3:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
NCCO
|
Step Two
|
Name
|
4-acetoxy-3-methoxy-N,N-bis(1-methylethyl)-benzamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=O)N(C(C)C)C(C)C)C=C1)OC
|
[Compound]
|
Name
|
filtrate
|
|
Quantity
|
1260 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is treated at room temperature under nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise over a 5 minute period
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then heated at 78°-85° for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heat source is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (400 mL) is added slowly over a period of 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is cooled to 5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting solid is washed with xylenes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 40°-45° C. for 48 hours
|
|
Duration
|
48 h
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C(=O)N(C(C)C)C(C)C)C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
